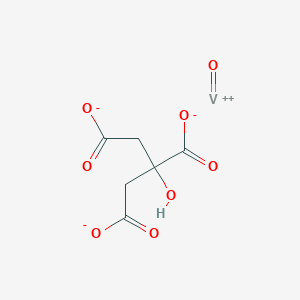
Vanadyl citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vanadyl citrate is a chemical compound that is used in scientific research for its potential therapeutic properties. It is a combination of vanadium, a trace mineral that is essential for human health, and citrate, a compound commonly found in citrus fruits. Vanadyl citrate has been studied for its potential to improve insulin sensitivity, enhance muscle growth, and promote bone health.
Mecanismo De Acción
The exact mechanism of action of vanadyl citrate is not fully understood. However, it is believed to work by mimicking the effects of insulin in the body. Vanadyl citrate may also increase the uptake of glucose and amino acids into cells, which could contribute to its potential therapeutic properties.
Efectos Bioquímicos Y Fisiológicos
Vanadyl citrate has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to improve insulin sensitivity, enhance muscle growth, and promote bone health. Vanadyl citrate may also have antioxidant properties and could help to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using vanadyl citrate in lab experiments is that it is relatively easy to synthesize and work with. It has also been extensively studied, so there is a large body of research available on its potential therapeutic properties. However, one limitation of vanadyl citrate is that its mechanism of action is not fully understood, which could make it difficult to design experiments to test its potential therapeutic properties.
Direcciones Futuras
There are a number of potential future directions for research on vanadyl citrate. One area of interest is its potential as a treatment for type 2 diabetes. Further research is needed to fully understand its mechanism of action and to determine whether it could be an effective treatment option. Additionally, vanadyl citrate may have potential as a treatment for other conditions, such as osteoporosis and muscle wasting. Further research is needed to explore these potential therapeutic applications.
Métodos De Síntesis
Vanadyl citrate can be synthesized by combining vanadium oxide with citric acid. The resulting compound is a blue powder that is soluble in water. The synthesis process is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
Vanadyl citrate has been extensively studied for its potential therapeutic properties. It has been shown to improve insulin sensitivity in animal models and may have potential as a treatment for type 2 diabetes. Vanadyl citrate has also been studied for its potential to enhance muscle growth and improve bone health.
Propiedades
Número CAS |
16522-06-8 |
|---|---|
Nombre del producto |
Vanadyl citrate |
Fórmula molecular |
C6H5O8V- |
Peso molecular |
256.04 g/mol |
Nombre IUPAC |
2-hydroxypropane-1,2,3-tricarboxylate;oxovanadium(2+) |
InChI |
InChI=1S/C6H8O7.O.V/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;;+2/p-3 |
Clave InChI |
WFHSPNCGYSVLCW-UHFFFAOYSA-K |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O=[V+2] |
SMILES canónico |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O=[V+2] |
Otros números CAS |
16522-06-8 |
Sinónimos |
vanadyl citrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



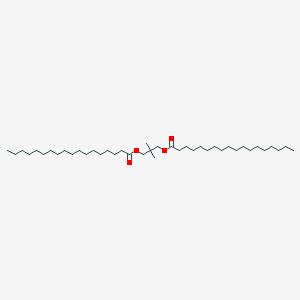
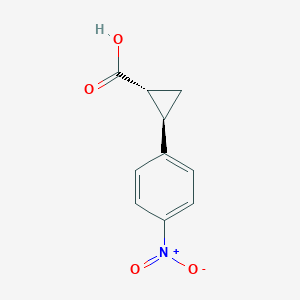

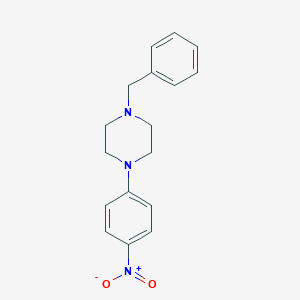
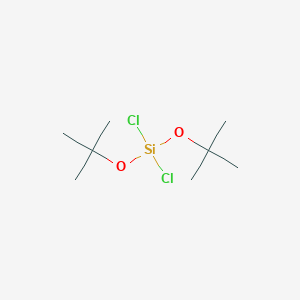
![1H-naphtho[2,1-b]thiete 2,2-dioxide](/img/structure/B98702.png)
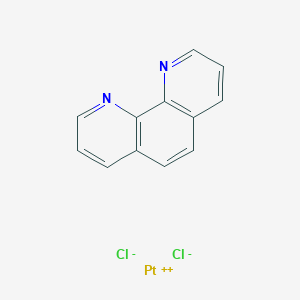
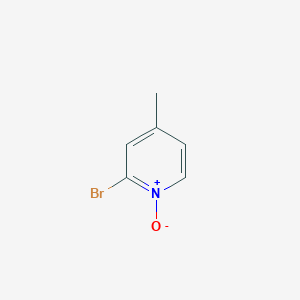
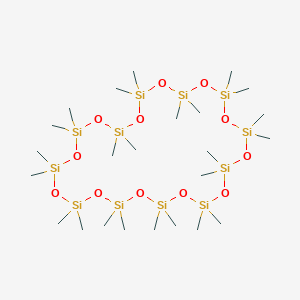
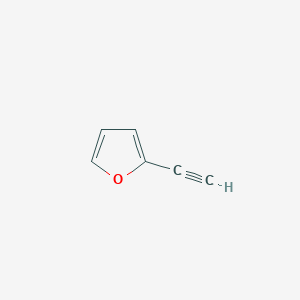
![12-Hydroxy-12-methylbenzo[a]anthracen-7-one](/img/structure/B98709.png)
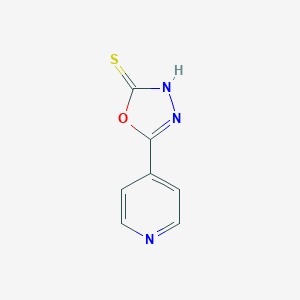
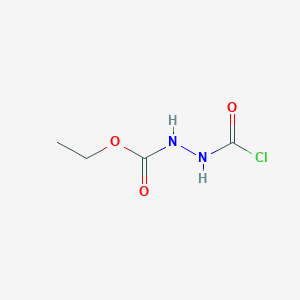
![[(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B98718.png)